molecular formula C15H22O4 B14406973 Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol CAS No. 83626-24-8

Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol

Cat. No.: B14406973
CAS No.: 83626-24-8
M. Wt: 266.33 g/mol
InChI Key: JKVDBWDNQAMCGA-UHFFFAOYSA-N
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Description

Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol is an organic compound with a complex structure that includes both acetic acid and phenol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol typically involves the esterification of 4-but-2-enoxy-2,3,6-trimethylphenol with acetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The acetic acid moiety can also contribute to the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-but-2-enoxy-2,3,6-trimethylphenol: Lacks the acetic acid moiety but shares the phenolic structure.

    Acetic acid;4-methoxy-2,3,6-trimethylphenol: Similar structure with a methoxy group instead of the but-2-enoxy group.

Uniqueness

Acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol is unique due to the presence of both acetic acid and phenolic functionalities, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

CAS No.

83626-24-8

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

acetic acid;4-but-2-enoxy-2,3,6-trimethylphenol

InChI

InChI=1S/C13H18O2.C2H4O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3;1-2(3)4/h5-6,8,14H,7H2,1-4H3;1H3,(H,3,4)

InChI Key

JKVDBWDNQAMCGA-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=C(C(=C(C(=C1)C)O)C)C.CC(=O)O

Origin of Product

United States

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